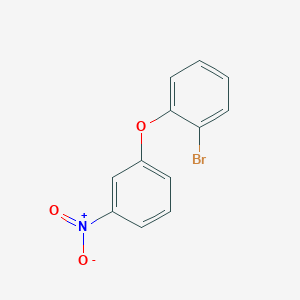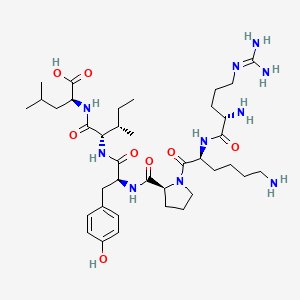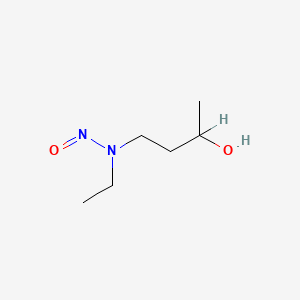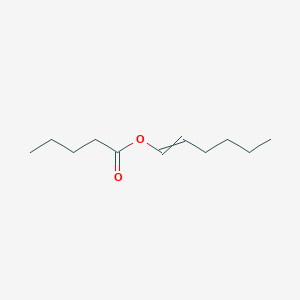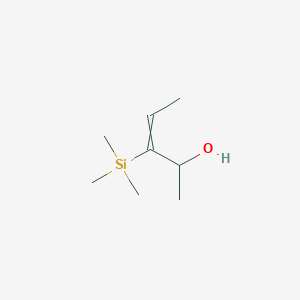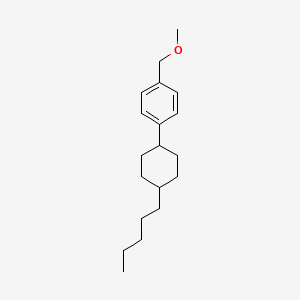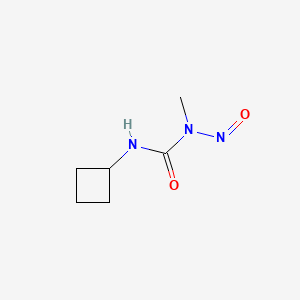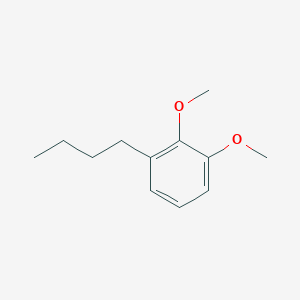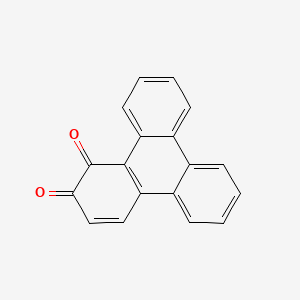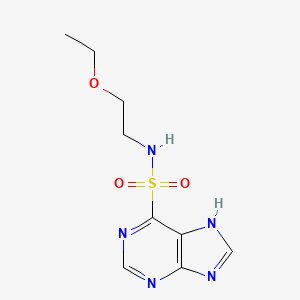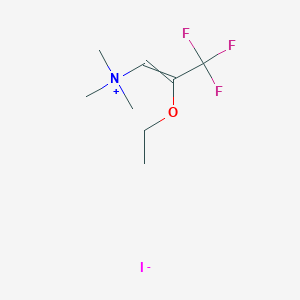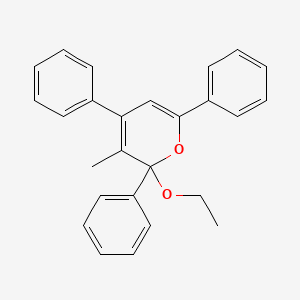![molecular formula C7H10O2 B14418138 1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one CAS No. 80706-57-6](/img/structure/B14418138.png)
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[2.2]pentane ring system fused with an oxirane ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the oxidation of 2-methyl-1-oxaspiro[2.2]pentane using a reagent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing robust and efficient processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-: Another spirocyclic compound with different ring sizes and substituents.
1-Oxaspiro[2.2]pentane, 5-isopropylidene-2,2,4,4-tetramethyl-: A similar spirocyclic structure with different functional groups.
Uniqueness
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one is unique due to its specific spiro[2.2]pentane ring system and the presence of an oxirane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
80706-57-6 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
1-(2-methyl-1-oxaspiro[2.2]pentan-2-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-5(8)6(2)7(9-6)3-4-7/h3-4H2,1-2H3 |
Clave InChI |
GVJLIVQKECIWPY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(C2(O1)CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


